Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dimethoxyphenylacetic acid: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including oxidation and esterification.
Formation of the thioamide: The 3,4-dimethoxyphenylacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with an amine to form the thioamide.
Coupling with ethyl 4-aminobenzoate: The thioamide is then coupled with ethyl 4-aminobenzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The thioamide group can interact with enzymes and proteins, potentially inhibiting their activity. The aromatic rings may also facilitate binding to various biological targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: A related compound with similar ester and aromatic functionalities.
Ethyl 2,4-dimethylbenzoate: Another ester with a different substitution pattern on the aromatic ring.
Ethyl 3-{[(2,4-dimethoxyphenyl)carbamothioyl]amino}benzoate: A closely related compound with a similar structure.
Uniqueness
Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylcarbamothioylamino]benzoate |
InChI |
InChI=1S/C20H24N2O4S/c1-4-26-19(23)15-6-8-16(9-7-15)22-20(27)21-12-11-14-5-10-17(24-2)18(13-14)25-3/h5-10,13H,4,11-12H2,1-3H3,(H2,21,22,27) |
InChI Key |
ZWQQOEJIUINMFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.